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An In-depth Technical Guide on the Genetic Relationship of Human Coronavirus NL63 to Other
Human Coronaviruses for Researchers, Scientists, and Drug Development Professionals.

Human Coronavirus NL63 (HCoV-NL63), an alphacoronavirus first identified in 2004, holds a
unique position within the landscape of human respiratory pathogens. While typically
associated with mild to moderate upper respiratory tract infections, its genetic relationship to
other, more pathogenic, human coronaviruses provides critical insights into viral evolution,
receptor usage, and the potential for emergence of novel coronaviruses. This technical guide
delves into the genetic architecture of HCoV-NL63, its phylogenetic placement, and the
experimental methodologies used to elucidate these relationships, offering a comprehensive
resource for the scientific community.

Phylogenetic Classification and Evolutionary
Divergence

Phylogenetic analyses consistently place HCoV-NL63 within the Alphacoronavirus genus, in
contrast to the more severe human coronaviruses such as SARS-CoV, MERS-CoV, and SARS-
CoV-2, which belong to the Betacoronavirus genus.[1] HCoV-NL63 is most closely related to
HCoV-229E, another common cold-causing alphacoronavirus.[2] Despite their close
phylogenetic relationship, these two viruses only share approximately 65% sequence identity,
indicating a significant evolutionary divergence.[2] Evolutionary rate estimations suggest that
HCoV-NL63 and HCoV-229E may have diverged from a common ancestor around the 11th
century.[3]
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The evolutionary history of HCoV-NL63 is further complicated by evidence of recombination
events.[3] Its genome exhibits a mosaic structure, suggesting that it has exchanged genetic
material with other coronaviruses during its evolution.[3] This capacity for recombination is a
hallmark of coronaviruses and a key driver of their genetic diversity and potential for host-
switching.
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Phylogenetic tree of major human coronaviruses.

Comparative Genomics and Protein Sequence
Identity

The genome of HCoV-NL63 is a single-stranded, positive-sense RNA molecule of
approximately 27.5 kilobases.[4] Its genomic organization is typical of coronaviruses, with the 5'
end encoding the large replicase polyprotein (ORF1ab) and the 3' end encoding the structural
and accessory proteins.[5] The gene order is 5'-ORFlab-Spike(S)-ORF3-Envelope(E)-
Membrane(M)-Nucleocapsid(N)-3".[6]
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A detailed comparison of the amino acid sequence identity of key viral proteins reveals both
conserved and divergent regions among human coronaviruses. This data is crucial for
understanding functional similarities and differences, as well as for identifying potential targets
for broad-spectrum antiviral therapies and vaccines.

. SARS-CoV-

Protein HCoV-229E HCoV-OC43 SARS-CoV MERS-CoV
Spike (S) ~56%][7] <30% ~25%]8] <30% ~17.1%]8]
Envelope (E) High Moderate Low Low Low
Membrane )

High Moderate Low Low Low
(M)
Nucleocapsid )
N) High Moderate Low Low Low
ORF1lab ~65% <40% <40% <40% <40%

ORF3 ~43%][6]

Note: Specific percentage values for E, M, N, and ORF1lab proteins are not consistently
reported across all comparative studies and can vary based on the specific isolates and
alignment methods used. The table provides a general overview of the sequence identity
relationships.

The Spike (S) protein, which mediates receptor binding and viral entry, shows significant
diversity. The approximately 56% amino acid identity between the S proteins of HCoV-NL63
and HCoV-229E is notable given their different receptor usage (ACE2 for NL63 and APN for
229E).[7] The low sequence identity of the HCoV-NL63 S protein to those of the
betacoronaviruses underscores their distant evolutionary relationship. The accessory protein
ORF3 of HCoV-NL63 shares the highest identity with the ORF4 protein of HCoV-229E.[6]

Signaling Pathways in HCoV-NL63 Infection

The entry of HCoV-NL63 into host cells is initiated by the binding of its Spike protein to the
angiotensin-converting enzyme 2 (ACE2) receptor, the same receptor utilized by SARS-CoV

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://journals.asm.org/doi/10.1128/jvi.00560-06
https://www.frontiersin.org/journals/cellular-and-infection-microbiology/articles/10.3389/fcimb.2024.1458383/full
https://www.frontiersin.org/journals/cellular-and-infection-microbiology/articles/10.3389/fcimb.2024.1458383/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC2918871/
https://journals.asm.org/doi/10.1128/jvi.00560-06
https://pmc.ncbi.nlm.nih.gov/articles/PMC2918871/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

and SARS-CoV-2.[9] This shared receptor usage by phylogenetically distant coronaviruses is a
point of significant interest in the field.

Upon binding to ACE2, HCoV-NL63 can trigger downstream signaling pathways that facilitate
viral entry and replication, and modulate the host immune response. One of the key pathways
implicated in coronavirus infection is the Endoplasmic Reticulum (ER) stress response, also
known as the Unfolded Protein Response (UPR). The high demand for viral protein synthesis
and processing within the ER can lead to an accumulation of unfolded or misfolded proteins,
triggering the UPR.

The UPR is a complex signaling network initiated by three ER-resident sensor proteins: IRE1
(inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription
factor 6). Activation of these sensors leads to a cascade of events aimed at restoring ER
homeostasis, but can also induce apoptosis if the stress is prolonged or severe.[10][11]
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HCoV-NL63 entry and induction of the ER stress response.
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Furthermore, HCoV-NL63 infection has been shown to modulate the host's innate immune
response.[12] The common cold coronaviruses, including HCoV-NL63 and HCoV-229E, tend to
induce a more robust interferon signaling and related innate immune pathways compared to
the more pathogenic coronaviruses like MERS-CoV, which can more effectively shut down

these responses.[13]

Experimental Protocols for Phylogenetic Analysis

The determination of the genetic relationships between coronaviruses relies on robust
experimental and computational methodologies. The following outlines a typical workflow for
the phylogenetic analysis of a novel coronavirus isolate from a clinical sample.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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